N'-Carbomethoxynornicotine
Description
N'-Carbomethoxynornicotine is a tobacco alkaloid first identified as a minor component in Nicotiana species during studies analyzing tobacco-specific nitrosamines (TSNAs) . Structurally, it is a derivative of nornicotine (a demethylated metabolite of nicotine) with a carbomethoxy (-COOCH₃) group attached to the pyrrolidine nitrogen .
Properties
CAS No. |
56078-08-1 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-7-3-5-10(13)9-4-2-6-12-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1 |
InChI Key |
ZCJLANDAQSVFBI-JTQLQIEISA-N |
SMILES |
COC(=O)N1CCCC1C2=CN=CC=C2 |
Isomeric SMILES |
COC(=O)N1CCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
COC(=O)N1CCCC1C2=CN=CC=C2 |
Synonyms |
N'-carbomethoxynornicotine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N'-Nitrosonornicotine (NNN)
- Structural Difference: NNN replaces the carbomethoxy group of N'-Carbomethoxynornicotine with a nitroso (-NO) group .
- Occurrence: Found in high concentrations (up to 88.6 µg/g) in fermented and cured tobacco products, notably snuff and chewing tobacco .
- Biological Activity: A well-characterized TSNA and potent carcinogen implicated in oral and esophageal cancers due to DNA adduct formation .
- Key Data: Carcinogenicity: Classified as a Group 1 carcinogen by IARC . Metabolic Pathway: Formed via nitrosation of nornicotine during tobacco curing .
Nornicotine
- Structural Difference : Lacks the carbomethoxy group, representing the demethylated form of nicotine .
- Occurrence : A major alkaloid in Nicotiana species, abundant in tobacco leaves .
- Biological Activity : Acts as a secondary metabolite with neuroactive properties; implicated in nicotine biosynthesis and detoxification .
- Key Data: Non-carcinogenic but serves as a precursor to NNN .
N'-Carbomethoxyanabasine
- Structural Difference: Analog of this compound but derived from anabasine (a structural isomer of nicotine with a piperidine ring) .
- Occurrence: Detected alongside this compound in tobacco, though at trace levels .
- Biological Activity: Not studied; presumed inert or a metabolic intermediate .
Anabasine
Comparative Data Table
*Molecular weights calculated based on standard atomic masses.
Research Findings and Gaps
- This compound: Identified in tobacco during TSNA analysis but lacks toxicological profiling . Hypothesized to form via esterification of nornicotine during curing or fermentation .
- NNN vs. This compound: NNN’s carcinogenicity contrasts sharply with the unknown risks of this compound, underscoring the importance of functional group chemistry in toxicity .
- Pharmacological Potential: While anabasine and nornicotine exhibit neuroactive or muscle-relaxant effects, this compound’s bioactivity remains unexplored .
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